molecular formula C22H27N7O2 B14940599 N-(4-amino-6-{[4-(3-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2-methoxyphenyl)amine

N-(4-amino-6-{[4-(3-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2-methoxyphenyl)amine

Cat. No.: B14940599
M. Wt: 421.5 g/mol
InChI Key: OBUAPJQWPKWBCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-amino-6-{[4-(3-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2-methoxyphenyl)amine is a complex organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms

Preparation Methods

The synthesis of N-(4-amino-6-{[4-(3-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2-methoxyphenyl)amine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(3-methoxyphenyl)piperazine with 2-chloro-4,6-diamino-1,3,5-triazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The resulting intermediate is then further reacted with 2-methoxyaniline to yield the final product.

Chemical Reactions Analysis

N-(4-amino-6-{[4-(3-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2-methoxyphenyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups. Common reagents for these reactions include halogenating agents and nucleophiles.

Scientific Research Applications

N-(4-amino-6-{[4-(3-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2-methoxyphenyl)amine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers, where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of N-(4-amino-6-{[4-(3-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2-methoxyphenyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its interaction with DNA gyrase, an enzyme involved in DNA replication, can inhibit bacterial growth, making it a potential antimicrobial agent.

Comparison with Similar Compounds

N-(4-amino-6-{[4-(3-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2-methoxyphenyl)amine can be compared with other triazine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H27N7O2

Molecular Weight

421.5 g/mol

IUPAC Name

2-N-(2-methoxyphenyl)-6-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C22H27N7O2/c1-30-17-7-5-6-16(14-17)29-12-10-28(11-13-29)15-20-25-21(23)27-22(26-20)24-18-8-3-4-9-19(18)31-2/h3-9,14H,10-13,15H2,1-2H3,(H3,23,24,25,26,27)

InChI Key

OBUAPJQWPKWBCT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)CC3=NC(=NC(=N3)NC4=CC=CC=C4OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.